molecular formula C32H34N4O8S B2681309 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688061-56-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

Cat. No.: B2681309
CAS No.: 688061-56-5
M. Wt: 634.7
InChI Key: XVTBYIHIWJUBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted with three key groups:

A hexanamide chain linked to the quinazolinone nitrogen.

A 3,4-dimethoxyphenethyl group attached to the terminal amide nitrogen.

A sulfanyl group connected to a 4-nitrophenylmethyl moiety at position 6 of the quinazolinone ring.

The 4-nitrophenylmethylsulfanyl group introduces a strong electron-withdrawing nitro group, which may affect redox properties and intermolecular interactions. The hexanamide chain provides flexibility, enabling conformational adaptability in biological systems .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[(4-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O8S/c1-41-26-12-9-21(16-27(26)42-2)13-14-33-30(37)6-4-3-5-15-35-31(38)24-17-28-29(44-20-43-28)18-25(24)34-32(35)45-19-22-7-10-23(11-8-22)36(39)40/h7-12,16-18H,3-6,13-15,19-20H2,1-2H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTBYIHIWJUBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=C(C=C5)[N+](=O)[O-])OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.

    Introduction of the dioxolo ring: This step involves the formation of the dioxolo ring through a cyclization reaction.

    Attachment of the 3,4-dimethoxyphenyl group: This is typically done through a Friedel-Crafts alkylation reaction.

    Introduction of the nitrophenyl and sulfanyl groups: These groups are introduced through nucleophilic substitution reactions.

    Final coupling with hexanamide: The final step involves the coupling of the intermediate with hexanamide under appropriate conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions to form various derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium on carbon), and nucleophiles (e.g., thiols, amines).

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide demonstrate significant anticancer properties. The quinazoline derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the effectiveness of these compounds against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research has demonstrated that sulfur-containing compounds exhibit a range of biological activities, including antibacterial and antifungal effects. The presence of the sulfanyl group in the structure may enhance its efficacy against microbial pathogens .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer activity of various quinazoline derivatives including this compound. The results showed that these compounds exhibited cytotoxic effects on human cancer cell lines with IC50 values indicating potent activity .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, this compound was tested against several bacterial strains. The compound demonstrated significant inhibition zones compared to control groups, confirming its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, such as G-protein coupled receptors or ion channels.

    Interference with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound shares its core structure with derivatives modified in the amide or sulfanyl substituents. Notable analogs include:

Compound Name Substituent on Amide Nitrogen Substituent on Sulfanyl Group Molecular Formula logP (Predicted) Hydrogen Bond Acceptors Rotatable Bonds
Target Compound 3,4-Dimethoxyphenethyl 4-Nitrophenylmethyl C₃₄H₃₆N₄O₉S* ~5.2 10 14
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}sulfanyl)-8-oxo...hexanamide 3,4-Dimethoxyphenethyl 2-Methoxyethylamino-2-oxoethyl C₃₀H₃₈N₄O₈S 3.8 11 12
N-[(4-Methoxyphenyl)methyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo...hexanamide 4-Methoxybenzyl 4-Nitrophenylmethyl C₃₀H₃₀N₄O₇S 4.7 9 12

*Estimated based on substituent contributions; exact data unavailable.

Structural and Functional Implications

  • Amide Substituent Variations: The 3,4-dimethoxyphenethyl group in the target compound increases steric bulk and lipophilicity compared to the 4-methoxybenzyl group in . This may enhance membrane permeability but reduce solubility. The 2-methoxyethylamino-2-oxoethyl substituent in introduces a polar moiety, lowering logP and improving aqueous solubility.
  • The 2-methoxyethylamino-2-oxoethyl group in replaces the nitro group with a hydrogen-bond acceptor, altering binding specificity .

Computational Similarity Analysis

  • Tanimoto Coefficient :

    • The target compound and share a high structural similarity (~0.85 Morgan fingerprint-based score) due to identical sulfanyl and core groups.
    • The analog in shows moderate similarity (~0.65) due to divergent sulfanyl substituents .
  • Molecular Networking :

    • Clustering via cosine scores (>0.7) groups the target compound with , while forms a separate cluster due to fragmentation pattern differences .

Predicted Bioactivity and Binding Affinity

  • Docking Studies :

    • The 4-nitrophenylmethyl group in the target compound may enhance binding affinity to hydrophobic pockets (e.g., kinase ATP-binding sites) compared to and .
    • The 3,4-dimethoxyphenethyl group could engage in π-π stacking with aromatic residues, a feature absent in ’s 4-methoxybenzyl group .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on existing research findings, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound is characterized by multiple functional groups that contribute to its biological activity. The presence of the dimethoxyphenyl and nitrophenyl moieties suggests potential interactions with biological targets through various mechanisms.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases involved in cell proliferation and survival pathways. For instance, inhibitors targeting the MEK/ERK pathway have been associated with reduced tumor growth in preclinical models .
  • Apoptosis Induction : Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by enhancing caspase activity and disrupting microtubule assembly . This suggests that the compound may also possess similar properties.
  • Antioxidant Activity : The presence of methoxy groups in the structure may enhance antioxidant properties, contributing to cellular protection against oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds with similar structures. For example:

  • Cell Line Studies : Compounds exhibiting structural similarities to this compound demonstrated significant growth inhibition against various cancer cell lines such as MDA-MB-231 (IC50 values ranging from 2.43 to 7.84 μM) and HepG2 (IC50 values between 4.98 and 14.65 μM) .
Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2312.43 - 7.84Apoptosis induction via caspase activation
HepG24.98 - 14.65Microtubule destabilization

In Vivo Studies

In vivo studies using xenograft models have shown that related compounds can effectively inhibit tumor growth through mechanisms involving both cytostatic effects and modulation of signaling pathways .

Study on Similar Compounds

A study focused on a series of quinazoline derivatives demonstrated that specific modifications in their structure could lead to enhanced biological activity against cancer cells. The study highlighted the importance of substituents like nitro and methoxy groups in improving potency and selectivity towards cancer cell lines over normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.